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Compound of Interest

Compound Name: Oxaprozin D4

Cat. No.: B1574245

Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of Deuterated Oxaprozin (Oxaprozin-

d5), a stable isotope-labeled analog of the non-steroidal anti-inflammatory drug (NSAID)

oxaprozin. Designed for researchers in medicinal chemistry and bioanalysis, this document

details the chemical synthesis, physicochemical properties, and critical applications of

Oxaprozin-d5.

The primary utility of Oxaprozin-d5 lies in its role as a biological internal standard for LC-

MS/MS quantification, where it corrects for matrix effects and extraction variances.

Furthermore, due to the Kinetic Isotope Effect (KIE), deuterated oxaprozin serves as a vital

probe for mapping metabolic pathways (specifically CYP2C9-mediated oxidation) and exploring

"deuterium switch" strategies to alter pharmacokinetics or receptor selectivity (e.g., RXR

agonism).

Part 1: Chemical Foundation & The Kinetic Isotope
Effect
Chemical Structure and Properties
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Oxaprozin is a propionic acid derivative with a bulky diphenyl-oxazole core. In the deuterated

form, Oxaprozin-d5, five hydrogen atoms on one of the phenyl rings are replaced by deuterium

(

H).

Table 1: Physicochemical Comparison

Property Oxaprozin (Unlabeled) Oxaprozin-d5 (Deuterated)

IUPAC Name
3-(4,5-diphenyl-1,3-oxazol-2-

yl)propanoic acid

3-(4-phenyl-5-(phenyl-d5)-1,3-

oxazol-2-yl)propanoic acid

CAS Number 21256-18-8 2933758-40-6

Molecular Formula

C

H

NO

C

H

D

NO

Molecular Weight 293.32 g/mol 298.35 g/mol

Exact Mass (M+H) 294.11 299.14

Solubility DMSO, Methanol, Ethanol DMSO, Methanol, Ethanol

pKa ~4.3 (Carboxylic acid) ~4.3 (Negligible shift)

The Kinetic Isotope Effect (KIE)
The substitution of hydrogen with deuterium leverages the Primary Kinetic Isotope Effect. The

carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond

due to the lower zero-point vibrational energy of the heavier isotope.

Mechanism: Metabolic cleavage of C-H bonds is often the rate-determining step (RDS) in

drug metabolism.
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Impact on Oxaprozin: Oxaprozin is primarily metabolized via hepatic oxidation

(hydroxylation) on the phenyl rings by CYP2C9 and CYP2C19, followed by glucuronidation.

Metabolic Switching: Replacing the hydrogens at the site of hydroxylation (the phenyl ring)

with deuterium significantly increases the activation energy required for enzymatic cleavage (

). This can reduce the formation of hydroxylated metabolites, potentially extending the half-
life or shunting metabolism toward alternative pathways (e.g., direct glucuronidation).

Part 2: Synthesis & Production
Retrosynthetic Analysis
The synthesis of Oxaprozin-d5 typically follows the classic Davidson Oxazole Synthesis or a

condensation route involving benzoin. To achieve the specific d5-labeling on one phenyl ring,

the starting material must be Benzoin-d5 (2-hydroxy-1,2-diphenylethanone-d5), synthesized

from specific deuterated precursors.

Synthesis Protocol (Benzoin Condensation Route)
Note: All reactions must be performed under inert atmosphere (Nitrogen/Argon).

Step 1: Synthesis of Benzoin-d5

Reagents: Benzaldehyde-d5 (CAS 14132-51-5) + Benzaldehyde (unlabeled).

Catalyst: Thiamine hydrochloride or Cyanide (traditional).

Procedure: Reflux the aldehyde mixture in ethanol/water. This yields a statistical mixture of

Benzoin-d0, -d5, and -d10.

Refinement: For high purity, use a cross-benzoin condensation strategy or purify the

resulting mix. Commercial suppliers often use directed synthesis to ensure regiospecificity.

Step 2: Cyclization to Oxaprozin-d5

Precursors: Benzoin-d5 + Succinic Anhydride.

Reagents: Ammonium Acetate (NH
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OAc), Glacial Acetic Acid.

Reaction:

Dissolve Benzoin-d5 (1.0 eq) and Succinic Anhydride (1.2 eq) in Glacial Acetic Acid.

Add Ammonium Acetate (4.0 eq).

Reflux at 110-120°C for 4-6 hours.

The ammonium acetate provides the nitrogen source for the oxazole ring closure.

Workup:

Cool mixture and pour into ice water.

The precipitate (Oxaprozin-d5) is filtered.[1]

Purification: Recrystallization from Methanol/Water or Ethanol.

Synthesis Workflow Diagram
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Click to download full resolution via product page

Caption: Synthetic pathway for Oxaprozin-d5 via modified Davidson oxazole synthesis.

Part 3: Research Applications & Protocols
Application: LC-MS/MS Internal Standard
In pharmacokinetic studies, Oxaprozin-d5 is the gold standard for quantifying oxaprozin in

biological matrices (plasma, synovial fluid). Its identical chromatographic retention time but

distinct mass allows it to perfectly compensate for ion suppression and extraction losses.
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Experimental Protocol: Bioanalysis of Plasma
A. Sample Preparation (Protein Precipitation)

Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

IS Addition: Add 10 µL of Oxaprozin-d5 Working Solution (10 µg/mL in Methanol).

Precipitation: Add 200 µL of Acetonitrile (0.1% Formic Acid). Vortex for 30 seconds.

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

Transfer: Transfer 100 µL of supernatant to an autosampler vial.

B. LC-MS/MS Parameters

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Mobile Phase:

A: Water + 0.1% Formic Acid.[2]

B: Acetonitrile + 0.1% Formic Acid.[2]

Gradient: 40% B to 90% B over 3 minutes.

Ionization: ESI Positive Mode.

Table 2: MRM Transitions for Quantification
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Analyte
Precursor Ion
(Q1)

Product Ion
(Q3)

Collision
Energy (eV)

Mechanism

Oxaprozin 294.1 [M+H]
250.1 [M+H-CO

]
15-20 Decarboxylation

Oxaprozin-d5 299.1 [M+H]
255.1 [M+H-CO

]
15-20 Decarboxylation

Note: The primary fragmentation involves the loss of the carboxylic acid group (CO2, mass 44).

Since the deuterium labels are on the phenyl ring, they are retained in the product ion (250 vs

255).

Application: Metabolic Probe & RXR Agonism
Recent research has repurposed the oxaprozin scaffold. A study identified oxaprozin

derivatives as selective Retinoid X Receptor (RXR) agonists. Deuterated analogs are crucial

here to differentiate between the parent drug's activity and that of its metabolites, or to improve

the metabolic stability of these new RXR ligands.

Workflow: Metabolic Stability Assay
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Caption: Workflow for determining the Kinetic Isotope Effect (KIE) using liver microsomes.

Incubation: Incubate Oxaprozin (1 µM) and Oxaprozin-d5 (1 µM) separately with human liver

microsomes (HLM) and NADPH.

Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

Analysis: Quantify remaining parent compound.

Result: If Oxaprozin-d5 shows significantly slower depletion than the unlabeled form, it

confirms that phenyl ring hydroxylation is the rate-determining step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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